An In-Depth Technical Guide to 3,4-Dimethoxy-2-methylbenzoic Acid (CAS: 5722-94-1): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3,4-Dimethoxy-2-methylbenzoic Acid (CAS: 5722-94-1): Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3,4-Dimethoxy-2-methylbenzoic acid, a key chemical intermediate. It delves into its physicochemical properties, outlines detailed synthetic and analytical protocols, and explores its applications in modern chemical research and development.
Section 1: Core Physicochemical Properties
3,4-Dimethoxy-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid function flanked by a methyl group and adjacent to two methoxy groups, imparts specific reactivity and physical characteristics that are valuable in organic synthesis. These properties are critical for its handling, reaction design, and purification.
Table 1: Key Physicochemical Properties of 3,4-Dimethoxy-2-methylbenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 5722-94-1 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |
| Molecular Weight | 196.20 g/mol | [1][3] |
| Appearance | Off-white to white crystalline solid | [3] |
| Melting Point | 147 °C | [1][3] |
| Boiling Point (Predicted) | 312.5 ± 37.0 °C | [3] |
| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in water; soluble in common organic solvents | [3][4] |
The compound's solid, crystalline nature and relatively high melting point are typical for substituted benzoic acids, reflecting strong intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state.[5] For synthetic applications, its solubility in solvents like ethers, alcohols, and chlorinated hydrocarbons is a key practical consideration.
Section 2: Synthetic Strategies and Methodologies
The synthesis of 3,4-Dimethoxy-2-methylbenzoic acid is not commonly detailed in standard literature, but its structure lends itself to established synthetic transformations. The most logical and robust approach is the carboxylation of a Grignard reagent, a cornerstone reaction for forming carbon-carbon bonds with carbon dioxide.
Primary Synthetic Route: Grignard Reagent Carboxylation
This method is predicated on the formation of an organomagnesium halide (Grignard reagent) from a corresponding aryl halide, which then acts as a potent nucleophile attacking carbon dioxide. The resulting carboxylate salt is subsequently protonated during an acidic workup to yield the final carboxylic acid.
The causality for selecting this route lies in its reliability and high functional group tolerance under anhydrous conditions. The primary challenge is the synthesis of the requisite precursor, 1-bromo-3,4-dimethoxy-2-methylbenzene. While its direct synthesis is not detailed, it can be conceptually derived from commercially available precursors like 2,3-dimethoxytoluene through electrophilic aromatic bromination. The directing effects of the ortho/para-directing methoxy and methyl groups must be carefully considered to achieve the desired regioselectivity.
Caption: Proposed workflow for the synthesis of 3,4-Dimethoxy-2-methylbenzoic acid.
Experimental Protocol: Grignard Carboxylation
This protocol is a self-validating system; successful formation of the Grignard reagent is the critical step, often initiated with a small iodine crystal, and its subsequent reaction with CO₂ confirms its presence.
Materials:
-
1-Bromo-3,4-dimethoxy-2-methylbenzene (precursor)
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
6M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried to remove all traces of water.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask. Add a single crystal of iodine.
-
Dissolve the aryl bromide precursor in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a color change. If it does not start, gently warm the flask with a heat gun.[6]
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush a significant excess of dry ice.
-
Slowly and carefully pour the Grignard solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Workup and Isolation:
-
Slowly add 6M HCl to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.[6]
-
Transfer the mixture to a separatory funnel. The product will be in the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash them with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 3,4-Dimethoxy-2-methylbenzoic acid.
-
Section 3: Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment are paramount. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's identity, while chromatography confirms its purity.
Caption: Standard analytical workflow for compound characterization.
Table 2: Predicted Spectroscopic Data for 3,4-Dimethoxy-2-methylbenzoic Acid
| Technique | Expected Observation | Rationale / Assignment |
| ¹H NMR | δ 10-13 (s, 1H), δ 6.8-7.5 (m, 2H), δ 3.9 (s, 3H), δ 3.8 (s, 3H), δ 2.2-2.4 (s, 3H) | -COOH (broad singlet, exchangeable), Ar-H, -OCH₃, -OCH₃, Ar-CH₃ |
| ¹³C NMR | δ ~170, δ 110-160, δ ~56, δ ~20 | -C=O (acid), Ar-C (6 signals), -OCH₃ (2 signals), Ar-CH₃ |
| IR (cm⁻¹) | 3300-2500 (broad), ~1700 (strong), ~1250 & ~1050 (strong) | O-H stretch (H-bonded), C=O stretch, C-O stretch (asymmetric & symmetric) |
| MS (EI) | m/z 196 (M⁺), 181, 179, 151 | Molecular Ion, [M-CH₃]⁺, [M-OH]⁺, [M-COOH]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show a characteristic downfield, broad singlet for the acidic proton of the carboxylic acid. The two aromatic protons will appear as doublets or multiplets depending on their coupling. The two methoxy groups, being in slightly different electronic environments, may appear as two distinct singlets. The methyl group on the ring will appear as a sharp singlet around δ 2.2-2.4 ppm.
-
¹³C NMR: The carbon spectrum will be defined by the carbonyl carbon signal around 170 ppm. Six distinct signals are expected in the aromatic region (110-160 ppm). The two methoxy carbons will appear around 56 ppm, and the aliphatic methyl carbon will be upfield, around 20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[5][7] This will overlap with C-H stretching bands. The most intense peak will be the C=O stretch of the carbonyl group, typically around 1700 cm⁻¹. Strong C-O stretching bands for the ether and carboxylic acid functionalities will be prominent in the fingerprint region (~1300-1000 cm⁻¹).[8]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) should show a clear molecular ion (M⁺) peak at m/z = 196. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[9] Loss of a methyl radical from a methoxy group (M-15) is also a highly probable fragmentation pathway.
Section 4: Chemical Reactivity and Applications
3,4-Dimethoxy-2-methylbenzoic acid is primarily valued as a versatile synthetic intermediate.[1][2] Its utility stems from the reactivity of its carboxylic acid group and the potential for further modification of the aromatic ring.
-
As a Synthetic Intermediate: The compound is a building block for more complex molecules. It has been specifically cited as an intermediate in the synthesis of 5,5''-didesisopropyl-5,5''-dialkylapogossypol derivatives, which are compounds of interest in medicinal chemistry.[1][2]
-
Drug Discovery and Medicinal Chemistry: Substituted benzoic acids are common scaffolds in pharmaceuticals. Related methoxy- and methyl-substituted benzoic acids are precursors for anti-inflammatory agents, analgesics, and cardiovascular drugs.[10][11] The specific substitution pattern of this molecule offers a unique scaffold for structure-activity relationship (SAR) studies, allowing chemists to explore how the spatial arrangement of the methoxy and methyl groups influences biological activity.
-
Materials Science: Aromatic carboxylic acids are also used in the synthesis of specialty polymers, dyes, and fragrances, where they can impart specific properties like thermal stability or unique aromatic profiles.[3][12]
Section 5: Safety, Handling, and Storage
Proper handling of 3,4-Dimethoxy-2-methylbenzoic acid is essential to ensure laboratory safety. The compound is classified with several hazards that necessitate specific precautions.
Table 3: GHS Hazard Information
| Code | Hazard Statement | Source(s) |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3][13] |
| H319 | Causes serious eye irritation | [3][13] |
| H335 | May cause respiratory irritation | [3][13] |
Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[4]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration at 2-8 °C is recommended.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[4]
Section 6: Conclusion
3,4-Dimethoxy-2-methylbenzoic acid (CAS 5722-94-1) is a valuable and versatile intermediate for the research and development community. Its well-defined physicochemical properties, coupled with its accessibility through robust synthetic methods like Grignard carboxylation, make it an important building block. The presence of multiple functional groups provides a platform for creating diverse and complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Adherence to strict safety and handling protocols is mandatory when working with this compound. This guide serves as a foundational resource for scientists aiming to leverage its synthetic potential.
Section 7: References
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